ethyl 6-oxo-2-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
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Overview
Description
ethyl 6-oxo-2-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a chemical compound registered in the PubChem database It is known for its unique properties and applications in various fields of science and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-oxo-2-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves several steps, each requiring specific reagents and conditions. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation through [specific reaction], requiring [specific temperature and pressure].
Step 3: Final product formation by [specific reaction], often involving purification steps such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized methods to ensure high yield and purity. This often involves:
Large-scale reactors: To handle the increased volume of reactants.
Automated systems: For precise control of reaction conditions.
Purification units: Such as distillation columns and filtration systems to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
ethyl 6-oxo-2-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Both nucleophilic and electrophilic substitution reactions are common, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Typically carried out in acidic or basic conditions, depending on the oxidizing agent.
Reduction: Often performed in anhydrous conditions to prevent side reactions.
Substitution: Requires specific catalysts or solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield [specific oxidized product].
Reduction: Produces [specific reduced product].
Substitution: Results in [specific substituted product].
Scientific Research Applications
ethyl 6-oxo-2-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition or activation.
Medicine: Investigated for its therapeutic potential in treating specific diseases.
Industry: Utilized in the production of [specific industrial products], owing to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 6-oxo-2-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. These interactions can lead to:
Enzyme inhibition: By binding to the active site of the enzyme, preventing substrate binding.
Receptor modulation: Altering the activity of receptors involved in cellular signaling pathways.
Pathway interference: Disrupting specific biochemical pathways, leading to altered cellular functions.
Properties
IUPAC Name |
ethyl 6-oxo-2-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-3-5-15-7-9-8(12(17)18-4-2)6-10(16)13-11(9)14-15/h6-7H,3-5H2,1-2H3,(H,13,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQSKEOQTZRVIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=CC(=O)N=C2N1)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C=C2C(=CC(=O)N=C2N1)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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